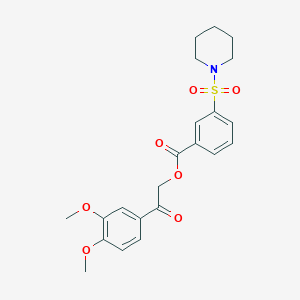
2-(3,4-Dimethoxyphenyl)-2-oxoethyl 3-(1-piperidinylsulfonyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-Dimethoxyphenyl)-2-oxoethyl 3-(1-piperidinylsulfonyl)benzoate, also known as DOPSB, is a chemical compound that has been extensively studied for its potential applications in scientific research. DOPSB is a member of the benzoylphenylurea family of compounds and has been found to exhibit various biochemical and physiological effects that make it an attractive candidate for use in laboratory experiments. In
Mécanisme D'action
The mechanism of action of 2-(3,4-Dimethoxyphenyl)-2-oxoethyl 3-(1-piperidinylsulfonyl)benzoate is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in biological systems. 2-(3,4-Dimethoxyphenyl)-2-oxoethyl 3-(1-piperidinylsulfonyl)benzoate has been found to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of acid-base balance in the body. 2-(3,4-Dimethoxyphenyl)-2-oxoethyl 3-(1-piperidinylsulfonyl)benzoate has also been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
2-(3,4-Dimethoxyphenyl)-2-oxoethyl 3-(1-piperidinylsulfonyl)benzoate has been found to exhibit various biochemical and physiological effects, including its ability to inhibit the growth of cancer cells and its potential use as a therapeutic agent for the treatment of Alzheimer's disease. 2-(3,4-Dimethoxyphenyl)-2-oxoethyl 3-(1-piperidinylsulfonyl)benzoate has also been found to exhibit antioxidant and anti-inflammatory properties, which may make it useful in the treatment of various diseases and conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(3,4-Dimethoxyphenyl)-2-oxoethyl 3-(1-piperidinylsulfonyl)benzoate in laboratory experiments is its ability to selectively bind to certain biological molecules, such as zinc ions. This makes it useful as a fluorescent probe for the detection of these molecules in biological systems. Additionally, 2-(3,4-Dimethoxyphenyl)-2-oxoethyl 3-(1-piperidinylsulfonyl)benzoate has been found to be relatively stable and easy to synthesize, which makes it an attractive candidate for use in laboratory experiments. However, one limitation of using 2-(3,4-Dimethoxyphenyl)-2-oxoethyl 3-(1-piperidinylsulfonyl)benzoate in laboratory experiments is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several future directions for research on 2-(3,4-Dimethoxyphenyl)-2-oxoethyl 3-(1-piperidinylsulfonyl)benzoate, including its potential use as a therapeutic agent for the treatment of various diseases, its use as a fluorescent probe for the detection of other biological molecules, and its use in the development of new metal-organic frameworks for gas storage and separation applications. Additionally, further studies are needed to fully understand the mechanism of action of 2-(3,4-Dimethoxyphenyl)-2-oxoethyl 3-(1-piperidinylsulfonyl)benzoate and its potential side effects and toxicity.
Méthodes De Synthèse
The synthesis method for 2-(3,4-Dimethoxyphenyl)-2-oxoethyl 3-(1-piperidinylsulfonyl)benzoate involves a series of chemical reactions that are typically carried out in a laboratory setting. The starting materials for the synthesis of 2-(3,4-Dimethoxyphenyl)-2-oxoethyl 3-(1-piperidinylsulfonyl)benzoate are 3,4-dimethoxybenzaldehyde and 3-aminobenzoic acid. These two compounds are reacted together in the presence of a catalyst to form the intermediate compound 3-(3,4-dimethoxyphenyl)-3-oxopropionic acid. This intermediate is then reacted with piperidine and sulfonyl chloride to form the final product, 2-(3,4-Dimethoxyphenyl)-2-oxoethyl 3-(1-piperidinylsulfonyl)benzoate.
Applications De Recherche Scientifique
2-(3,4-Dimethoxyphenyl)-2-oxoethyl 3-(1-piperidinylsulfonyl)benzoate has been found to exhibit various scientific research applications, including its use as a fluorescent probe for the detection of zinc ions in biological systems. 2-(3,4-Dimethoxyphenyl)-2-oxoethyl 3-(1-piperidinylsulfonyl)benzoate has also been used as a ligand for the development of metal-organic frameworks (MOFs) for gas storage and separation applications. Additionally, 2-(3,4-Dimethoxyphenyl)-2-oxoethyl 3-(1-piperidinylsulfonyl)benzoate has been studied for its potential use as a therapeutic agent for the treatment of various diseases, including cancer and Alzheimer's disease.
Propriétés
Formule moléculaire |
C22H25NO7S |
|---|---|
Poids moléculaire |
447.5 g/mol |
Nom IUPAC |
[2-(3,4-dimethoxyphenyl)-2-oxoethyl] 3-piperidin-1-ylsulfonylbenzoate |
InChI |
InChI=1S/C22H25NO7S/c1-28-20-10-9-16(14-21(20)29-2)19(24)15-30-22(25)17-7-6-8-18(13-17)31(26,27)23-11-4-3-5-12-23/h6-10,13-14H,3-5,11-12,15H2,1-2H3 |
Clé InChI |
MHFFACHAUUOANV-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)COC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCCCC3)OC |
SMILES canonique |
COC1=C(C=C(C=C1)C(=O)COC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCCCC3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(2-Chlorobenzyl)oxy]-3-methoxybenzaldehyde (5-acetyl-4-methyl-1,3-thiazol-2-yl)hydrazone](/img/structure/B285202.png)
![N-(5-chloro-2-methylphenyl)-2-[4-(2-phenylpropan-2-yl)phenoxy]acetamide](/img/structure/B285203.png)
![Methyl 2-({[4-(2-phenylpropan-2-yl)phenoxy]acetyl}amino)benzoate](/img/structure/B285204.png)



![Ethyl 4-aminobenzo[h]quinoline-3-carboxylate](/img/structure/B285219.png)
![4-({3-[(Dimethylamino)sulfonyl]benzoyl}amino)benzoic acid](/img/structure/B285251.png)


![2-{4-chloro-5-[(4-ethoxyanilino)sulfonyl]-2-methylphenoxy}-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B285256.png)
![2-[4-chloro-2-methyl-5-[(3-methylphenyl)sulfamoyl]phenoxy]-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B285258.png)
![N-cyclohexyl-2-methoxy-5-[(4-methoxyanilino)sulfonyl]benzamide](/img/structure/B285259.png)
![N-[2,4-dimethyl-5-(2-toluidinosulfonyl)phenyl]acetamide](/img/structure/B285260.png)